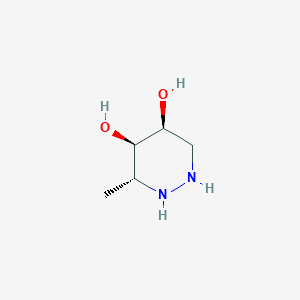
(2S,4S)-Methyl 4-((tert-Butoxycarbonyl)amino)pyrrolidin-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves complex organic reactions that yield highly functionalized compounds. One method involves the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride via the mixed anhydride method, confirmed through spectroscopy and X-ray diffraction studies (Naveen et al., 2007). Another synthesis pathway focuses on the one-pot synthesis method, showcasing the efficiency and versatility in synthesizing pyrrolidine derivatives (Galenko et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including the (2S,4S)-methyl variant, has been extensively analyzed. Studies have detailed the crystal structure, showcasing the compound's conformation and intermolecular interactions. For example, the structure of a chiral pyrrolidine derivative was determined using a combination of diffraction, CD spectroscopy, and theoretical calculations, emphasizing the compound's enantiopure coordination properties (Wang & Englert, 2019).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, demonstrating their reactive nature and applicability in synthesizing more complex molecules. For instance, the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids illustrates the reactivity of the pyrrolidine core in forming compounds with biological relevance (Jones et al., 1990).
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese Verbindung ist ein Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihre chirale Reinheit ist entscheidend für die Herstellung von Medikamenten, die eine bestimmte Stereochemie benötigen, um wirksam zu sein. Beispielsweise wurde sie bei der Synthese von Velpatasvir verwendet, einem antiviralen Medikament zur Behandlung von Hepatitis C {svg_1}.
Grüne Chemie
Im Kontext der grünen Produktion war diese Verbindung an Studien zur Verbesserung von chiralen Trennprozessen beteiligt. Diese Studien zielen darauf ab, die Ausbeute, die Atomenutzung und die Reaktionsmasseneffizienz zu erhöhen und gleichzeitig die Prozessmassenintensität zu reduzieren, was die Produktion umweltfreundlicher macht {svg_2}.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVDTYOYUAFQA-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162016 |
Source


|
| Record name | (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168263-82-9 |
Source


|
| Record name | (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168263-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







